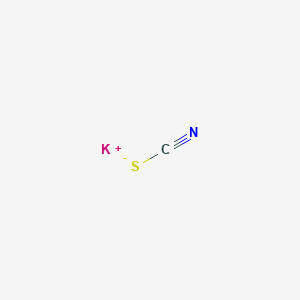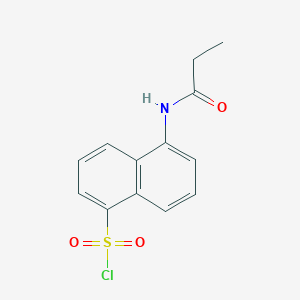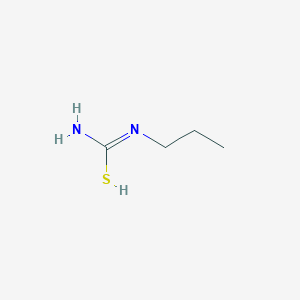
4-Propylbenzenethiol
Overview
Description
4-Propylbenzenethiol is a chemical compound with the molecular formula C9H12S . It is a derivative of benzenethiol where the hydrogen atom of the thiol group is replaced by a propyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a thiol group (-SH) and a propyl group (-CH2CH2CH3) attached . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.
Scientific Research Applications
Reaction Studies : 4-Propylbenzenethiol is studied for its reactions with other compounds. For instance, it's involved in the reduction of nitrosobenzenes in alcoholic media, leading to the formation of azoxybenzenes and anilines (Montanari, Paradisi, & Scorrano, 1999).
Biosensor Development : In the field of biosensors, this compound derivatives are explored for disease diagnosis. For example, the interaction of proteins with derivatives of this compound in biosensors has been studied for detecting and monitoring diseases (Moharana & Pattanayak, 2020).
Flavor and Fragrance Production : Microbial transformation of propenylbenzenes, which include derivatives of this compound, is an area of interest for the production of natural flavors and fragrances. This method is environmentally friendly and produces 'natural' products (Xu, Hua, & Ma, 2007).
Pharmaceutical Applications : In pharmaceutical research, derivatives of this compound are utilized in synthesizing therapeutic agents, such as tamoxifen and 4-hydroxytamoxifen, which are significant in cancer treatment (Olier-Reuchet, Aitken, Bucourt, & Husson, 1995).
Chemical Synthesis and Analysis : this compound is also used in chemical syntheses, such as the synthesis of benzothiazepines, which have antimicrobial properties (Pant, Sharma, & Pant, 2008).
Environmental Science : It's involved in studies related to the biodegradation of trimethylbenzene isomers, which is significant for understanding the environmental impact of hydrocarbon contamination (Fichtner, Fischer, & Dornack, 2019).
properties
IUPAC Name |
4-propylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGECZCQTWNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B7724549.png)







